molecular formula C6H8N4O B1330094 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 5346-53-2

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1330094
CAS No.: 5346-53-2
M. Wt: 152.15 g/mol
InChI Key: FOZZJAVSCUBGPM-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that contains both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of an alkyl (alkoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine. The process includes several steps, such as the formation of intermediate compounds like 5-amino-4-alkoxycarbonyl-1-(2’-hydroxyethyl)pyrazole, followed by decarboxylation to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the material science industry, it is used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of both amino and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-3-5-4-9-10(1-2-11)6(5)8/h4,11H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZZJAVSCUBGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968153
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5346-53-2
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=5346-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5346-53-2
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Record name 5346-53-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
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Record name 5-AMINO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRK6CUV57G
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Synthesis routes and methods I

Procedure details

A solution of 2-hydroxyethylhydrazine (38.9 g.) in EtOH (425 ml.) was heated to 50° while a solution of ethoxymethylenemalononitrile (52 g.) in warm EtOH (250 ml.) was added over a period of ten minutes. The last of this material was washed into the reaction flask with EtOH (50 ml.), and the mixture was heated under reflux for 2.5 hours. The resulting solution was allowed to cool to room temperature overnight. The golden-brown crystals which formed were collected by filtration, washed with ether, and dried in vacuo at room temperature to give 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (45.57 g.): m.p. 158°-160 °.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
425 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A procedure analogous to that described in Example 1 was followed except 20.0 g (164 mM) of ethoxymethylene malononitrile in 250 ml of warm ethanol were added to 13.4 ml (15.0 g, 197 mM) of 2-hydroxyethylhydrazine in 30 ml of ethanol maintained at 45°-50°. Following completion of the reaction and subsequent cooling of the mixture, the crystalline product was removed by filtration, and washed with ether to afford 20.5 g (82%) of the title compound: mp, 160°-161°: tlc, Rf =0.28, silica gel, ethyl acetate (100%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
82%

Synthesis routes and methods III

Procedure details

A 100-mL round-bottom flask was charged with 2-(ethoxymethylene)malononitrile (4.88 g, 39.96 mmol), ethanol (50 mL) and 2-hydrazinylethan-1-ol (4.4 g, 57.82 mmol). The resulting solution stirred for 10 h at 95° C. After cooling to room temperature, the reaction mixture was concentrated under vacuum. The residue was purified via column chromatography on silica gel (eluting with 9:1, dichloromethane/methanol) to afford 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile (3.9 g, 63%) as a yellow solid. MS (ESI, pos. ion) m/z 153 [M+H]+.
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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